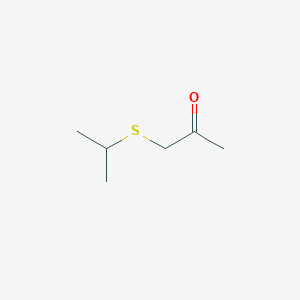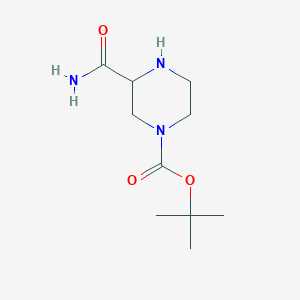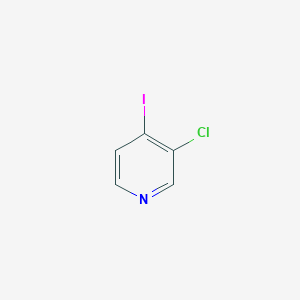
5-Ethyl-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methylnicotinaldehyde is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 2-position on the nicotinaldehyde ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylnicotinaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 5-ethyl-2-methylpyridine using nitric acid . This process typically requires controlled reaction conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, this compound is produced through the oxidation of 5-ethyl-2-methylpyridine. This method is favored due to its efficiency and scalability . The reaction is carried out in large reactors, with careful monitoring of reaction parameters to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce nicotinic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: 5-Ethyl-2-methylnicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives.
Applications De Recherche Scientifique
5-Ethyl-2-methylnicotinaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
5-Ethyl-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds. For example, 2-Amino-5-methylnicotinaldehyde has an amino group instead of an ethyl group, which can significantly alter its chemical properties and biological activities .
Propriétés
IUPAC Name |
5-ethyl-2-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-9(6-11)7(2)10-5-8/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPRMTBIIOISLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide](/img/structure/B48253.png)
![10-Hydroxybenzo[h]quinoline](/img/structure/B48255.png)








![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)



